molecular formula C3H9BO3<br>B(OCH3)3<br>C3H9BO3 B150158 Trimethyl borate CAS No. 121-43-7

Trimethyl borate

Cat. No.: B150158
CAS No.: 121-43-7
M. Wt: 103.92 g/mol
InChI Key: WRECIMRULFAWHA-UHFFFAOYSA-N
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Description

Trimethyl borate is an organoboron compound with the chemical formula B(OCH₃)₃. It is a colorless liquid that is known for its characteristic green flame when burned. This compound is a weak Lewis acid and is widely used as an intermediate in various chemical reactions, particularly in the preparation of sodium borohydride .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl borate is typically synthesized by reacting boric acid or boron oxides with methanol. The reaction is facilitated by heating and the removal of water through azeotropic distillation . The general reaction can be represented as:

B(OH)3+3CH3OHB(OCH3)3+3H2O\text{B(OH)}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{B(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} B(OH)3​+3CH3​OH→B(OCH3​)3​+3H2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting boric acid with methanol in the presence of a conversion agent. The mixture is heated to a temperature range of 60-120°C and stirred for 0.5-2 hours. The product is then distilled, and the fractions collected are subjected to extraction rectification to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Trimethyl borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Boronic Acids: Formed from the reaction with Grignard reagents.

    Sodium Borohydride: Produced via the Brown-Schlesinger process.

Scientific Research Applications

Organic Synthesis

Role in Chemical Reactions
Trimethyl borate is a critical reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals, agricultural chemicals, and electronic materials. This reaction benefits from TMB's ability to act as a sustainable boron source, promoting greener chemistry with reduced energy requirements and fewer byproducts .

Case Study: Pharmaceutical Development
In a study focusing on the synthesis of complex organic molecules for pharmaceuticals, TMB was employed to enhance reaction efficiency. The results indicated significant improvements in yield and purity compared to traditional methods, demonstrating TMB's potential in pharmaceutical applications .

Glass and Ceramics Industry

Borosilicate Glass Production
TMB's high boron content makes it integral in producing borosilicate glass , known for its thermal stability and chemical resistance. This type of glass is essential in laboratory glassware and aerospace applications .

Advanced Ceramics
In ceramics manufacturing, TMB contributes to the production of advanced materials that require high mechanical durability. The incorporation of boron enhances the performance characteristics of these ceramics, making them suitable for demanding environments .

Fire Safety Applications

Flame Retardants
this compound is increasingly used as a precursor for flame-retardant additives in plastics, textiles, and coatings. It helps delay combustion and reduce toxic fume emissions, aligning with modern safety regulations .

Case Study: Textile Treatments
A notable application involves treating cotton upholstery fabrics with TMB to confer smolder resistance. This process utilizes vapor treatment technology to enhance fire safety without compromising fabric integrity .

Fuel Innovations

Fuel Additive
TMB's flammability and clean-burning properties make it an effective fuel additive and ignition agent. Its application in aerospace fuels and military operations demonstrates its potential for improving ignition efficiency and overall fuel performance .

Research Findings
Recent studies have shown that incorporating TMB into fuel formulations can enhance combustion characteristics, leading to more efficient energy use in high-energy applications .

Analytical Chemistry

Precision in Sample Preparation
In analytical chemistry, TMB aids in preparing volatile boron compounds crucial for spectroscopic analysis and quantitative boron detection. Its role in improving analytical accuracy underscores its significance in research-grade chemical preparations .

Case Study: Environmental Analysis
TMB has been utilized in environmental sample preparation techniques, enhancing the detection capabilities for boron compounds in biological samples. This application highlights its importance in advancing analytical methodologies .

Innovative Manufacturing Processes

Hydraulic Fracturing
TMB is being explored as a crosslinking agent in hydraulic fracturing fluids, enhancing oil and gas recovery from subterranean formations. Its ability to react with polymeric amines improves fluid viscosity while reducing overall polymer loadings .

Case Study: Enhanced Oil Recovery
Research into new fracturing fluid compositions incorporating TMB has shown promising results in increasing production efficiency while maintaining compatibility with existing systems. This innovation could lead to more sustainable practices in the energy sector .

Comparison with Similar Compounds

Trimethyl borate can be compared with other borate esters such as:

Uniqueness: this compound’s unique properties, such as its ability to burn with a green flame and its role as a precursor to sodium borohydride, distinguish it from other borate esters. Its applications in organic synthesis, particularly in the formation of boronic acids, also highlight its significance .

Biological Activity

Trimethyl borate (TMB), with the chemical formula B OCH3 3\text{B OCH}_3\text{ }_3, is an organoboron compound that has garnered attention for its diverse biological activities and applications. This article explores its biological properties, potential health impacts, and relevant research findings, including case studies and data tables.

This compound is a colorless, flammable liquid primarily used as a solvent and reagent in organic synthesis. It is known for its ability to release boron compounds upon hydrolysis, particularly boric acid, which can influence biological systems. TMB is utilized in various applications, including:

  • Fuel additives : Enhancing combustion efficiency in engines .
  • Fungicides : Acting as a biocide in agricultural practices .
  • Chemical synthesis : Serving as a precursor in the formation of boron-containing compounds .

The biological activity of this compound can be attributed to its transformation into boric acid and methanol in biological systems. Boric acid has been extensively studied for its physiological effects, including:

  • Cellular signaling : Borate ions play roles in cell signaling pathways, influencing cellular processes such as apoptosis and proliferation .
  • Enzyme inhibition : Boric acid inhibits several enzymes, including serine proteases and urease, which may contribute to its therapeutic effects against certain cancers .
  • Reproductive toxicity : Studies indicate that boron compounds can affect reproductive health, with developmental toxicity being a critical concern .

Toxicological Profile

This compound exhibits a range of toxicological effects depending on the exposure route:

  • Inhalation : Can irritate respiratory pathways, leading to symptoms such as headache, nausea, and respiratory distress at high concentrations .
  • Dermal exposure : May cause skin irritation and systemic absorption, potentially leading to kidney damage .
  • Chronic effects : Long-term exposure risks include reproductive toxicity; however, TMB has not been classified as a carcinogen based on current studies .

1. Developmental Toxicity

A significant body of research has focused on the developmental effects of boron compounds. A study highlighted that exposure to boric acid leads to decreased fetal weight and increased malformations in animal models. These findings emphasize the need for careful exposure assessment during pregnancy .

2. Combustion Characteristics

Research investigating TMB as a fuel additive revealed that it enhances combustion efficiency in spark-ignition engines. The study found that TMB increased maximum in-cylinder pressure and reduced emissions compared to conventional fuels .

3. Enzymatic Studies

Experimental investigations have shown that this compound can interact with phosphates in gas-phase reactions, influencing biochemical pathways related to energy metabolism and signaling . This interaction suggests potential applications in metabolic engineering.

Table 1: Toxicological Benchmarks for this compound

Exposure RouteBenchmark ValueSource
Inhalation770 µg/m³ (1-hour)MDEQ
OralNot establishedATSDR
Skin AbsorptionIrritation notedNJ DOH

Table 2: Summary of Biological Effects

Biological ActivityObservations
Cellular signalingInhibition of cell cycle progression
Enzyme inhibitionInhibition of serine proteases
Reproductive toxicityDecreased fetal weight in animal studies
Combustion efficiencyEnhanced performance as fuel additive

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for trimethyl borate in laboratory settings, and how do reaction conditions influence yield?

this compound is synthesized via esterification of boric acid (H₃BO₃) with methanol (CH₃OH) using catalytic sulfuric acid (H₂SO₄). Key steps include:

  • Dehydration of the reaction mixture to shift equilibrium toward ester formation.
  • Reactive esterification distillation to remove water and purify TMB .
  • Azeotropic distillation (68–69°C) to separate TMB (75%) from excess methanol (25%) . Yield optimization requires strict anhydrous conditions and temperature control (~55°C). Impurities like sodium sulfate (Na₂SO₄) are removed via cooling crystallization .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

  • Exposure Control : Use local exhaust ventilation and avoid inhalation/contact. Wear nitrile gloves, safety goggles, and flame-resistant clothing .
  • Spill Management : Neutralize spills with dry lime, sand, or soda ash; avoid water to prevent hydrolysis. Evacuate and ventilate confined spaces to prevent explosive vapor accumulation .
  • Storage : Keep in sealed containers away from moisture, ignition sources, and oxidizers. Store below 25°C in fireproof cabinets .

Q. How is this compound utilized as a reagent in organic synthesis?

  • Grignard Reactions : TMB reacts with aryl halides via Grignard intermediates to produce arylboronic esters, which hydrolyze to phenolic compounds .
  • Reformatsky Reactions : TMB enhances yields by neutralizing zinc alkoxides, forming tetraalkylborate salts that stabilize intermediates .
  • Methylation Agent : Transfers methyl groups in esterification and transesterification reactions .

Advanced Research Questions

Q. How does isotopic analysis of boron via this compound improve nuclear fuel studies?

In reactor fuel research, boron isotopes (e.g., ¹⁰B as a neutron absorber) are analyzed by:

  • Converting irradiated boron to TMB via distillation.
  • Analyzing isotopic ratios using mass spectrometry (e.g., CEC Model 21-103). Precision (<0.5 mg boron) is achieved by avoiding separation steps in the reaction mixture .

Q. What mechanisms underlie the hydrolytic instability of this compound, and how does this affect experimental design?

TMB rapidly hydrolyzes in water to methanol and boric acid: B(OCH3)3+3H2OH3BO3+3CH3OH\text{B(OCH}_3\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{BO}_3 + 3\text{CH}_3\text{OH}

This necessitates:

  • Anhydrous conditions during synthesis/storage.
  • Use of molecular sieves or desiccants to scavenge trace moisture .
  • Short reaction times in aqueous media to minimize decomposition .

Q. How do analytical methods like GC-MS and titration address discrepancies in quantifying this compound purity?

  • GC-MS : Detects TMB in distillation mixtures with a detection limit of 3.64 mg/mL (S/N >10). Validated for recovery rates (91.8–100.5%) and precision (RSD 1.9–4.1%) .
  • Titration : Measures TMB indirectly via hydrolysis to boric acid, with potentiometric titration of released H⁺. However, co-solvents (e.g., methanol) can interfere, requiring calibration against GC-MS data .

Q. What challenges arise in purifying this compound for high-purity applications (e.g., semiconductor doping)?

  • Azeotrope Formation : Co-distillation with methanol complicates separation. Solutions include fractional distillation with packed columns or desiccants .
  • Trace Water : Hydrolysis generates boric acid, which precipitates and clogs filters. Pre-purification via molecular sieves is critical .
  • Metal Contaminants : Use high-purity boron precursors (e.g., zone-refined H₃BO₃) to avoid doping irregularities .

Q. Data Contradiction and Resolution

Q. Why do conflicting reports exist on the acute toxicity of this compound, and how should researchers interpret these data?

Discrepancies arise from:

  • Exposure Routes : Oral LD₅₀ in rats is 614 mg/kg, while inhalation studies show higher variability due to volatility .
  • Purity : Commercial TMB often contains methanol, which confounds toxicity assessments. Use HPLC-validated samples for accurate dosing .
  • Mitigation : Adhere to OSHA PEL (8-hour TWA: 50 ppm) and monitor kidney function in chronic exposure models .

Properties

IUPAC Name

trimethyl borate
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InChI

InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3
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InChI Key

WRECIMRULFAWHA-UHFFFAOYSA-N
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Canonical SMILES

B(OC)(OC)OC
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Molecular Formula

C3H9BO3, Array
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DSSTOX Substance ID

DTXSID0037738
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Molecular Weight

103.92 g/mol
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Physical Description

Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID.
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Boiling Point

67.5 °C, 68 °C
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Flash Point

less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C
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Solubility

Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction
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Density

0.915 g/cu cm, Relative density (water = 1): 0.915
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Vapor Density

3.59 (Air = 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18
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Color/Form

Colorless, moisture-sensitive liquid; fumes in air

CAS No.

121-43-7, 3349-42-6
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Explanation Creative Commons CC BY 4.0

Melting Point

-29.3 °C, -29 °C
Record name TRIMETHYL BORATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIMETHYL BORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 522 g (3.0 mols) of diethylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 515 g of a polymerizable boron-containing compound H (an esterification product of boric acid with diethylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound H was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
522 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 202 g (1.0 mol) of dipropylene glycol monomethacrylate and 412 g (2.0 mols) of tripropylene glycol monomethyl ether, followed by keeping them at 60° C. for 1 hour with stirring in a dry air atmosphere and then heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 610 g of the polymerizable boron-containing compound B represented by the formula (1). An infrared absorption spectrum of the resulting polymerizable boron-containing compound B was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Name
dipropylene glycol monomethacrylate
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
412 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Then, 207.6 g (2.0 mols) of trimethyl borate was added to 618 g (3.0 mols) of tripropylene glycol monomethyl ether. The mixture was heated to 60° C. with stirring in a dry nitrogen atmosphere. After the mixture was kept at 60° C. for 1 hour, it was heated to 120° C. over a period of 1 hour. After the temperature reached 120° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 3 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 610 g of a polymerizable boron-containing compound G (an esterification product of boric acid with tripropylene glycol monomethyl ether) represented by the formula (3). An infrared absorption spectrum of the resulting polymerizable boron-containing compound G was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
207.6 g
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 606 g (3.0 mols) of dipropylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 600 g of a polymerizable boron-containing compound F (an esterification product of boric acid with dipropylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound F was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Name
dipropylene glycol monomethacrylate
Quantity
606 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Then, 207.6 g (2.0 mols) of trimethyl borate was added to 492 g (3.0 mols) of triethylene glycol monomethyl ether. The mixture was heated to 60° C. with stirring in a dry nitrogen atmosphere. After the mixture was kept at 60° C. for 1 hour, it was heated to 120° C. over a period of 1 hour. After the temperature reached 120° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 3 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 1485 g of a polymerizable boron-containing compound I (an esterification product of boric acid with triethylene glycol monomethyl ether) represented by the formula (3). An infrared absorption spectrum of the resulting polymerizable boron-containing compound I was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
207.6 g
Type
reactant
Reaction Step One
Quantity
492 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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